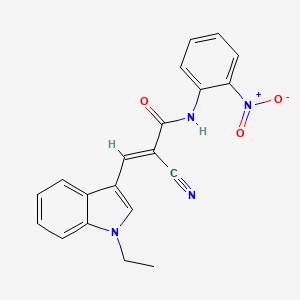
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide
描述
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of protein kinase CK2, an enzyme that is overexpressed in many types of cancer. CK2 plays a role in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
Future research on 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, research could explore the use of this compound in combination with other anticancer agents to enhance its effectiveness.
科学研究应用
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(E)-2-cyano-3-(1-ethylindol-3-yl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(25)22-17-8-4-6-10-19(17)24(26)27/h3-11,13H,2H2,1H3,(H,22,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNHWIMWZWSDZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4754939.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4754945.png)
![N-isopropyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4754950.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4754955.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4754966.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4754973.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4754981.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![N-[2-(2-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4754995.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4755007.png)

![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)
![2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4755038.png)